molecular formula C13H9F3O3 B14769325 3-Methyl-5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid

3-Methyl-5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid

Cat. No.: B14769325
M. Wt: 270.20 g/mol
InChI Key: UANOIADLWBLXOM-UHFFFAOYSA-N
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Description

3-Methyl-5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid is an organic compound characterized by a furan ring substituted with a trifluoromethyl phenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds . The process involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-Methyl-5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various physiological effects.

Comparison with Similar Compounds

  • 5-(3-Trifluoromethyl-phenyl)-furan-2-carboxylic acid
  • 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles

Comparison: Compared to similar compounds, 3-Methyl-5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid is unique due to the presence of the methyl group on the furan ring. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C13H9F3O3

Molecular Weight

270.20 g/mol

IUPAC Name

3-methyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxylic acid

InChI

InChI=1S/C13H9F3O3/c1-7-5-10(19-11(7)12(17)18)8-3-2-4-9(6-8)13(14,15)16/h2-6H,1H3,(H,17,18)

InChI Key

UANOIADLWBLXOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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